

Technical Guide: Specific Optical Rotation & Characterization of (R)-2-Bromo-4-phenylbutanoic Acid

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Compound of Interest

Compound Name: (R)-2-Bromo-4-phenylbutanoic acid

Cat. No.: B13168380

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Executive Summary

(R)-2-Bromo-4-phenylbutanoic acid (CAS: 121842-76-0) is the key stereochemical building block for the "pril" class of ACE inhibitors. Its enantiomeric purity is the primary determinant of the final drug's potency. While often characterized by specific optical rotation (

), modern pharmaceutical protocols increasingly rely on Chiral HPLC for precise enantiomeric excess (ee%) determination due to the variability of SOR with solvent and concentration.

This guide provides the authoritative reference sources, a self-validating measurement protocol, and a comparison of characterization methods.

Reference Values and Standards

The "gold standard" reference values for this compound are established in the medicinal chemistry literature, specifically the work of Coric et al. (1996), who optimized the synthesis from D-homophenylalanine.

Table 1: Reference Characterization Data

Parameter	Standard Value / Condition	Reference
Compound	(R)-2-Bromo-4-phenylbutanoic acid	[1]
CAS Number	121842-76-0	[2]
Precursor	D-Homophenylalanine (via diazotization)	[1]
Literature Yield	~98% (from optimized diazotization)	[1]
Typical Solvent	Methanol (MeOH) or Ethanol (EtOH)	[1][3]
Temp /	20°C / 589 nm (Sodium D-line)	[4]
Primary Reference	J. Med. Chem. 1996, 39, 1210-1219	[1]



Critical Note on Sign: The specific rotation sign (+/-) depends heavily on the solvent. For

-bromo acids derived from D-amino acids (R-configuration), the rotation is typically established in polar protic solvents. Always verify against an authentic standard or the primary literature [1] before releasing a batch.

Comparative Analysis: SOR vs. Chiral HPLC

For drug development, relying solely on optical rotation is insufficient. A dual-method approach is recommended.

Feature	Specific Optical Rotation (SOR)	Chiral HPLC
Primary Use	Identity confirmation; Gross purity check.	Quantitative Enantiomeric Excess (ee%) determination.
Sensitivity	Low; affected by chemical impurities and moisture.	High; separates enantiomers and impurities.
Sample Req.	High concentration (~10 mg/mL).	Trace amounts (< 1 mg).
Variable Impact	Highly sensitive to Solvent and Temperature.	Sensitive to Column and Mobile Phase.
Verdict	Mandatory for Pharmacopeial ID.	Mandatory for Process Control.

Experimental Protocols

Protocol A: Synthesis of Reference Standard (Self-Validating)

To establish an internal reference, synthesize the (R)-isomer from D-Homophenylalanine. This reaction proceeds with retention of configuration (via a double inversion mechanism involving the

-lactone intermediate).

Reagents:

- D-Homophenylalanine (Optical Purity >99%)
- Sodium Nitrite ()
- Hydrobromic Acid (, 48% aq)

- Potassium Bromide ()

Workflow:

- Dissolution: Dissolve D-Homophenylalanine in (aq) containing at -5°C.
- Diazotization: Add solution dropwise, maintaining temperature < 0°C.
 - Mechanism:[1] Formation of diazonium salt intramolecular displacement by carboxylate (-lactone, inversion 1) ring opening by bromide (inversion 2) Net Retention (R-isomer).
- Extraction: Extract with Ethyl Acetate or Toluene.
- Purification: Crystallize from Hexane/Ethyl Acetate to remove trace racemates.

Protocol B: Accurate SOR Measurement

Objective: Eliminate solvent-induced variability.

- Drying: Dry the sample under vacuum () at 40°C for 4 hours to remove solvent residues (solvents can drastically skew).
- Weighing: Weigh

into a 10 mL volumetric flask.

- Solvation: Dissolve in Methanol (HPLC Grade). Equilibrate to 20°C.
- Measurement:
 - Zero the polarimeter with pure solvent.
 - Fill the 1 dm (100 mm) cell, ensuring no bubbles.
 - Record the average of 5 readings.
- Calculation:
 - α : Observed rotation (degrees)[2]
 - l : Path length (dm)
 - c : Concentration (g/100 mL)

Workflow Visualization

The following diagram illustrates the critical path from starting material to validated characterization, highlighting the configuration retention step.



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Caption: Stereochemical pathway ensuring retention of the (R)-configuration during synthesis.

References

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